molecular formula C10H16N4O2 B4362614 1-ethyl-4-(formylamino)-N-propyl-1H-pyrazole-3-carboxamide

1-ethyl-4-(formylamino)-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B4362614
M. Wt: 224.26 g/mol
InChI Key: XEYJMVHIFMNKBV-UHFFFAOYSA-N
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Description

1-Ethyl-4-(formylamino)-N-propyl-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-ethyl-4-(formylamino)-N-propyl-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-3-propyl-1H-pyrazole-4-carboxylic acid with formamide under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-ethyl-3-propyl-1H-pyrazole-4-carboxylic acid and formamide.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures (around 100-120°C).

    Product Isolation: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Ethyl-4-(formylamino)-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formylamino group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-Ethyl-4-(formylamino)-N-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(formylamino)-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrazole ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

1-Ethyl-4-(formylamino)-N-propyl-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

    1-ethyl-3-propyl-1H-pyrazole-4-carboxamide: Lacks the formylamino group, resulting in different chemical reactivity and biological activity.

    1-ethyl-4-amino-1H-pyrazole-3-carboxamide: Contains an amino group instead of a formylamino group, leading to variations in hydrogen bonding and molecular interactions.

    1-ethyl-4-(methylamino)-1H-pyrazole-3-carboxamide: The presence of a methylamino group alters the compound’s steric and electronic properties, affecting its reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

1-ethyl-4-formamido-N-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-3-5-11-10(16)9-8(12-7-15)6-14(4-2)13-9/h6-7H,3-5H2,1-2H3,(H,11,16)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYJMVHIFMNKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C=C1NC=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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